L-Arginine methyl ester dihydrochloride

Catalog No.
S663474
CAS No.
26340-89-6
M.F
C7H18Cl2N4O2
M. Wt
261.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Arginine methyl ester dihydrochloride

CAS Number

26340-89-6

Product Name

L-Arginine methyl ester dihydrochloride

IUPAC Name

methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride

Molecular Formula

C7H18Cl2N4O2

Molecular Weight

261.15 g/mol

InChI

InChI=1S/C7H16N4O2.2ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;;/h5H,2-4,8H2,1H3,(H4,9,10,11);2*1H/t5-;;/m0../s1

InChI Key

XQYZOBNLCUAXLF-XRIGFGBMSA-N

SMILES

COC(=O)C(CCCN=C(N)N)N.Cl.Cl

Synonyms

26340-89-6;L-Argininemethylesterdihydrochloride;H-Arg-OMe.2HCl;MethylL-argininatedihydrochloride;H-Arg-OMe2HCl;(S)-Methyl2-amino-5-guanidinopentanoatedihydrochloride;SBB066039;methyl(2S)-2-amino-5-carbamimidamidopentanoatedihydrochloride;11030_FLUKA;L-Arginine,methylester,dihydrochloride;PubChem18611;L-Arginine,methylester,hydrochloride(1:2);AC1L3LKE;AC1Q3B1D;C7H18Cl2N4O2;KSC786I5P;11030_ALDRICH;SCHEMBL940540;CTK6I6457;2577-94-8(Parent);MolPort-003-925-882;XQYZOBNLCUAXLF-XRIGFGBMSA-N;ACT07708;EINECS247-622-0;ANW-25974

Canonical SMILES

COC(=O)C(CCCN=C(N)N)N.Cl.Cl

Isomeric SMILES

COC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl

L-Arginine methyl ester dihydrochloride is a derivative of the semi-essential amino acid L-arginine, chemically modified for enhanced utility in specific research and synthesis applications. It features two key modifications from the parent compound: the carboxyl group is protected as a methyl ester, and the molecule is supplied as a dihydrochloride salt. These changes are not trivial; they fundamentally alter the compound's physical properties, such as solubility and stability, and its reactivity, making it a specialized tool for applications where L-arginine itself is unsuitable. This guide provides evidence-based reasons for procuring this specific form over common substitutes like the free amino acid or other arginine analogs.

Substituting L-Arginine methyl ester dihydrochloride with L-arginine free base or other analogs often leads to process failure or invalid experimental results. The unprotected carboxylic acid of L-arginine can engage in undesirable side reactions during peptide synthesis, necessitating the use of a protected form like the methyl ester. Furthermore, the zwitterionic nature of L-arginine limits its solubility in many organic solvents and can complicate its passive diffusion across cell membranes for intracellular studies—a limitation overcome by the more lipophilic ester form. Critically, confusing this nitric oxide (NO) precursor with structurally similar inhibitors like N(G)-nitro-L-arginine methyl ester (L-NAME) leads to diametrically opposed biochemical outcomes, invalidating research aimed at studying NO production.

Precursor Suitability: Required Carboxyl Protection for Peptide Synthesis

In multi-step peptide synthesis, the free carboxylic acid of an amino acid must be masked to prevent self-polymerization and ensure that only the intended amide bond forms. L-Arginine methyl ester provides this necessary protection. The esterification of the carboxyl group is a standard and required step before the amino group of a second amino acid can be coupled. Attempting this with unprotected L-arginine would result in a complex mixture of products and extremely low yields of the desired peptide.

Evidence DimensionReactivity in Peptide Coupling
Target Compound DataCarboxyl group is protected as a methyl ester, making it suitable for directed amide bond formation.
Comparator Or BaselineL-Arginine (free amino acid): Possesses a free carboxylic acid that will react non-selectively under peptide coupling conditions.
Quantified DifferenceQualitative but absolute: Enables specific peptide bond formation versus reaction failure.
ConditionsStandard solution-phase or solid-phase peptide synthesis (SPPS) protocols.

For researchers performing peptide synthesis involving C-terminal arginine, procuring the ester form is non-negotiable for achieving a successful synthesis.

Biochemical Role Differentiation: Clear Substrate Function vs. Prodrug Inhibitor

L-Arginine methyl ester serves as a substrate for nitric oxide synthase (NOS), enabling studies on NO production. In contrast, a common analog, N(G)-nitro-L-arginine methyl ester (L-NAME), is an inhibitor. Crucially, L-NAME is a prodrug that requires in-situ hydrolysis to N(G)-nitro-L-arginine (L-NOARG) for its inhibitory activity. Freshly dissolved L-NAME is a 50-fold weaker inhibitor of purified brain NOS (IC50 ≈ 70 µM) compared to its active, hydrolyzed form L-NOARG (IC50 ≈ 1.4 µM). This time- and esterase-dependent activity of L-NAME contrasts with the direct substrate role of L-Arginine methyl ester.

Evidence DimensionNitric Oxide Synthase (NOS) Interaction
Target Compound DataActs as a substrate for NO production.
Comparator Or BaselineL-NAME (CAS 51298-62-5): Acts as a prodrug inhibitor of NOS with an IC50 of ~70 µM before hydrolysis.
Quantified Difference50-fold lower inhibitory potency for L-NAME compared to its active metabolite, and a fundamentally different mechanism (substrate vs. inhibitor) compared to the target compound.
ConditionsIn vitro assay with purified brain NOS.

This distinction is critical for procurement to avoid experimental failure; buyers needing to study NO production require the substrate, while those studying NO inhibition need an inhibitor like L-NAME, understanding its prodrug nature.

Handling & Formulation Advantage: Enhanced Lipophilicity for Cellular Delivery

Esterification is a standard strategy to increase the lipophilicity of polar molecules like amino acids, thereby enhancing their ability to cross cell membranes. L-arginine is highly polar, with a measured octanol/water partition coefficient (log P) of -1.9. In a study on arginine esters, esterification with lipophilic chains increased the log P to values of 0.3 and 0.6. While the log P for the methyl ester is not specified in this study, the chemical modification from a zwitterion to an ester hydrochloride inherently increases lipophilicity, facilitating improved passive diffusion into cells for in vitro experiments compared to the highly charged parent L-arginine.

Evidence DimensionOctanol/Water Partition Coefficient (log P)
Target Compound DataEster form provides increased lipophilicity over the free amino acid.
Comparator Or BaselineL-Arginine (free amino acid): Log P = -1.9.
Quantified DifferenceOther arginine esters show an increase in log P of >2 units, from -1.9 to >0.3.
ConditionsStandard octanol/water partition coefficient determination.

For cell-based assays requiring intracellular delivery of arginine, the methyl ester form provides a more efficient and reliable method of crossing the cell membrane than L-arginine itself.

Carboxyl-Protected Building Block in Solution-Phase Peptide Synthesis

Ideal for synthetic routes where an arginine residue is required and the C-terminal carboxyl group must be masked to prevent side reactions during coupling steps. Its use simplifies purification and improves yields compared to using unprotected L-arginine.

Substrate for In Vitro Nitric Oxide Synthase (NOS) Activity Assays

Serves as a reliable, cell-permeable precursor to L-arginine for measuring the activity of NOS enzymes in cell lysates or purified enzyme preparations, providing a clear alternative to NOS inhibitors like L-NAME when the goal is to quantify or stimulate NO production.

Intracellular L-Arginine Delivery for Cell-Based Models

The ester form facilitates transport across cell membranes, making it the preferred choice for studies investigating the intracellular effects of arginine, such as its role in signaling pathways or protein synthesis, where extracellular L-arginine may have limited uptake.

Preparation of High-Concentration or Non-Aqueous Stock Solutions

The dihydrochloride salt form offers enhanced solubility in aqueous solutions and some polar organic solvents compared to zwitterionic L-arginine. This is critical for preparing concentrated stock solutions for biochemical assays or for use in reaction media where L-arginine's solubility is insufficient.

Related CAS

2577-94-8 (Parent)

Other CAS

26340-89-6

General Manufacturing Information

L-Arginine, methyl ester, hydrochloride (1:2): ACTIVE

Dates

Last modified: 08-15-2023

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